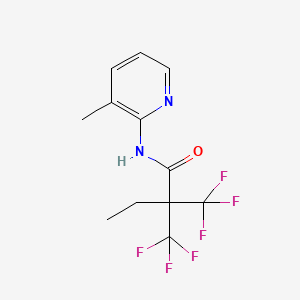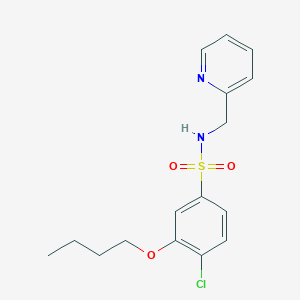![molecular formula C19H13ClF3NO2 B4973570 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4973570.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is involved in the regulation of various cellular processes such as proliferation, differentiation, and apoptosis. AG490 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
作用机制
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide inhibits the JAK/STAT pathway by specifically targeting JAK2, which is a tyrosine kinase that activates STAT3. This compound binds to the ATP-binding site of JAK2, preventing its phosphorylation and subsequent activation of STAT3. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been found to reduce the production of inflammatory cytokines and alleviate the severity of inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
One of the major advantages of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide is its specificity towards JAK2, which allows for the selective inhibition of the JAK/STAT pathway without affecting other signaling pathways. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
1. Combination therapy: N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide has been shown to synergize with other chemotherapeutic agents in cancer treatment. Future studies can investigate the potential of combining this compound with other targeted therapies to improve treatment outcomes.
2. Development of more potent inhibitors: Although this compound is a potent inhibitor of JAK2, its low solubility and selectivity for JAK2 limit its therapeutic potential. Future studies can focus on developing more potent and selective inhibitors of the JAK/STAT pathway.
3. Investigation of this compound in other diseases: While this compound has been extensively studied in cancer and inflammation, its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative diseases remain largely unexplored. Future studies can investigate the role of this compound in these diseases.
In conclusion, this compound is a small molecule inhibitor that targets the JAK/STAT pathway and has potential therapeutic applications in cancer, inflammation, and autoimmune diseases. Its specificity towards JAK2 and ability to induce apoptosis and inhibit cell proliferation make it a promising candidate for further development as a targeted therapy. Future studies can focus on developing more potent inhibitors of the JAK/STAT pathway and investigating the potential of this compound in other diseases.
合成方法
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide involves the reaction of 4-chloro-2-trifluoromethylaniline with 3-methoxy-2-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound.
科学研究应用
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide has been widely used in scientific research to investigate the role of the JAK/STAT pathway in various diseases. It has been shown to inhibit the activation of STAT3, which is a key transcription factor involved in the development and progression of cancer. This compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
In addition to cancer, this compound has also been studied for its potential therapeutic applications in inflammation and autoimmune diseases. It has been shown to inhibit the production of inflammatory cytokines and reduce the severity of inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO2/c1-26-17-9-12-5-3-2-4-11(12)8-14(17)18(25)24-16-7-6-13(20)10-15(16)19(21,22)23/h2-10H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMAZBXRXNCFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)
![N-(3-phenylpropyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4973516.png)

![ethyl 4-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B4973526.png)
![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4973538.png)
![1-[3-(2,5-dimethylphenoxy)propyl]piperidine](/img/structure/B4973542.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B4973549.png)


![N-[(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B4973560.png)